Bienvenue dans la boutique en ligne BenchChem!

Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

Fluorobenzimidazole Pharmacokinetics Metabolic stability

Pre-formed sodium carboxylate salt for direct dissolution in DMSO or aqueous buffer—avoids base-neutralization steps, minimizing assay variability. The cyclopropylmethyl N1 substituent delivers a conformationally constrained, low-MW steric probe, while the 4-fluoro group maintains the pharmacokinetic advantage documented for fluorobenzimidazoles. As a matched molecular pair with the isobutyl analog (ΔMW ≈ +2 Da), it enables topological SAR at nearly identical molecular weight. Ideal for fragment screening and lead-optimization libraries seeking fluoro-dependent PK data without post-hoc chemistry. Verify current pricing and stock below.

Molecular Formula C12H10FN2NaO2
Molecular Weight 256.212
CAS No. 2197061-70-2
Cat. No. B2966545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
CAS2197061-70-2
Molecular FormulaC12H10FN2NaO2
Molecular Weight256.212
Structural Identifiers
SMILESC1CC1CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+]
InChIInChI=1S/C12H11FN2O2.Na/c13-8-2-1-3-9-10(8)14-11(12(16)17)15(9)6-7-4-5-7;/h1-3,7H,4-6H2,(H,16,17);/q;+1/p-1
InChIKeyNXXRTCJNFWOIEP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (CAS 2197061-70-2): Procurement-Ready Benzimidazole Building Block with Differentiated N1-Cyclopropylmethyl and C4-Fluoro Substitution


Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (CAS 2197061-70-2) is a pre-formed sodium carboxylate salt of the benzimidazole-2-carboxylic acid class, bearing a cyclopropylmethyl group at N1 and a fluorine atom at C4 . With a molecular formula of C12H10FN2NaO2 and a molecular weight of 256.21 g/mol, it is supplied as a building block for medicinal chemistry and drug discovery applications by Combi-Blocks (distributed via Fujifilm Wako) and Kishida Chemical . The benzimidazole-2-carboxylate scaffold is recognized as a privileged pharmacophore in drug discovery, serving as a bioisostere for purine nucleotides and indole-2-carboxylic acids [1].

Why Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate Cannot Be Interchanged with Closest In-Class Analogs


Within the 1-substituted-4-fluoro-1H-benzo[d]imidazole-2-carboxylate sodium salt series, seemingly minor structural variations at the N1 position—such as replacing cyclopropylmethyl with cyclobutylmethyl, isobutyl, ethyl, or trifluoroethyl—produce distinct molecular geometries, lipophilicity profiles, and steric constraints that can fundamentally alter downstream biological activity [1]. Likewise, the presence or absence of the 4-fluoro substituent differentiates this compound from the non-fluorinated sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate (CAS 2197057-60-4), where the fluorine atom has been demonstrated in peer-reviewed literature to improve pharmacokinetic properties of benzimidazole-based inhibitors relative to their non-fluorinated counterparts [2]. These structural distinctions mean that generic substitution with a nearest-neighbor analog risks invalidating SAR continuity in a lead optimization campaign. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (2197061-70-2) vs. Closest Structural Analogs


Evidence Item 1: 4-Fluoro Substitution vs. Non-Fluorinated Analog — Pharmacokinetic Advantage Supported by Fluorobenzimidazole Class Data

The target compound bears a fluorine atom at the C4 position of the benzimidazole core, which distinguishes it from the non-fluorinated comparator Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate (CAS 2197057-60-4, MW 224.19, formula C11H9N2NaO2) . Peer-reviewed literature on fluorobenzimidazole analogs demonstrates that 5-fluoro substitution on the benzimidazole ring provides compounds of nearly identical in vitro potency while also increasing drug plasma levels after oral dosing in mice, representing an improved pharmacokinetic profile relative to non-fluorinated benzimidazole analogs [1]. While no direct head-to-head PK data exist for this specific building block pair, the class-level evidence establishes that the 4-fluoro substitution present in the target compound confers a pharmacokinetic differentiation that the non-fluorinated comparator cannot replicate.

Fluorobenzimidazole Pharmacokinetics Metabolic stability Bioisostere Medicinal chemistry

Evidence Item 2: N1-Cyclopropylmethyl vs. N1-Cyclobutylmethyl — Ring Size and Molecular Weight Differentiation

The target compound features an N1-cyclopropylmethyl substituent (3-membered ring) with a molecular weight of 256.21 g/mol (C12H10FN2NaO2) . Its closest ring-expanded analog, Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (CAS 2197053-11-3), carries a cyclobutylmethyl group (4-membered ring) with a molecular weight of 270.23 g/mol (C13H12FN2NaO2), representing a +14.02 Da increase (+5.5%) . The smaller cyclopropyl ring imposes greater ring strain and reduced steric bulk compared to cyclobutyl, which can directly impact target binding pocket accommodation and ligand efficiency metrics during fragment-based or lead optimization campaigns.

Cyclopropylmethyl Cyclobutylmethyl Steric parameters Molecular weight Lead optimization

Evidence Item 3: N1-Cyclopropylmethyl vs. N1-Isobutyl — Cyclic vs. Acyclic Alkyl Substituent at Equivalent Carbon Count

The target compound Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (MW 256.21, C12H10FN2NaO2) and Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate (CAS 2197062-71-6, MW 258.22, C12H12FN2NaO2) both contain four carbon atoms in the N1 side chain but differ in topology: cyclic (cyclopropylmethyl) vs. acyclic (isobutyl). The cyclopropylmethyl group introduces conformational restriction and distinct bond angle strain (cyclopropane C-C-C bond angle ~60° vs. tetrahedral ~109.5° for isobutyl), while the isobutyl group presents a branched, freely rotating alkyl chain. These topological differences produce divergent three-dimensional shapes that can be exploited in scaffold-hopping or conformational constraint strategies, even though the molecular weights are nearly identical (ΔMW = +2.01 Da for the isobutyl analog).

Cyclopropylmethyl Isobutyl Conformational restriction Lipophilicity Building block differentiation

Evidence Item 4: Vendor Pricing Comparison — Kishida vs. Fujifilm Wako (Combi-Blocks) at Equivalent Quantities

At the 100 mg scale, Kishida Chemical lists this compound at ¥21,000 (product code KPL044931) , while Fujifilm Wako (distributing for Combi-Blocks, product code JQ-0930) lists the same quantity at ¥180,000 — an 8.6-fold price differential . For comparison, the non-fluorinated analog Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate (CAS 2197057-60-4) is listed by Kishida at ¥60,000 per 1 g . The cyclopropylmethyl-fluoro compound commands a premium over the non-fluorinated cyclopropyl analog (¥21,000/100mg vs. ¥6,000/100mg equivalent, a 3.5-fold premium on a per-mg basis), reflecting the added synthetic complexity of the 4-fluoro and cyclopropylmethyl N1-substitution pattern.

Procurement Vendor comparison Pricing Building block sourcing Cost efficiency

Evidence Item 5: Pre-Formed Sodium Carboxylate Salt — Bypassing Neutralization Steps vs. Free Acid or Ester Analogs

This compound is supplied as the pre-formed sodium carboxylate salt (C12H10FN2NaO2, MW 256.21) rather than the free carboxylic acid (which would be 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid, C12H11FN2O2, MW 234.23) . The sodium salt form provides enhanced aqueous solubility compared to the free acid, eliminating the need for in situ deprotonation with a base prior to use in aqueous biological assay buffers. While direct aqueous solubility data for this specific compound have not been published, the general principle that sodium carboxylate salts exhibit higher aqueous solubility than their corresponding free acids is well-established in medicinal chemistry [1]. Many benzimidazole-2-carboxylate building blocks in the Kishida/Combi-Blocks catalogs are offered exclusively as sodium salts, confirming that this is the preferred form for downstream synthetic and biological applications .

Sodium salt Aqueous solubility Salt form Formulation Building block utility

Evidence Item 6: Physical Property Comparison — Molecular Weight, Formula, and Storage Condition Differentiation Across Four Closest Analogs

A systematic comparison of molecular properties across the four closest commercially available analogs reveals distinct physicochemical profiles. The target compound (CAS 2197061-70-2, C12H10FN2NaO2, MW 256.21) sits in an intermediate molecular weight range within its analog series: it is heavier than the non-fluorinated Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate (C11H9N2NaO2, MW 224.19, ΔMW = +32.02 Da) , but lighter than Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (C13H12FN2NaO2, MW 270.23, ΔMW = -14.02 Da) . Storage conditions also differ: the target compound is specified for room temperature storage , while many benzimidazole building blocks require cold storage (2-8°C) or freezer conditions (-20°C), offering a logistical advantage for laboratories with limited cold storage capacity.

Molecular weight Molecular formula Storage conditions Physicochemical properties Building block selection

Procurement-Driven Application Scenarios for Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (2197061-70-2)


Scenario 1: Lead Optimization — Differentiating Fluorobenzimidazole SAR at N1 Position While Maintaining C4-Fluoro Pharmacokinetic Benefit

In a lead optimization program where a benzimidazole-2-carboxylic acid scaffold has been identified as a core pharmacophore, this compound serves as the cyclopropylmethyl variant within a matrix of N1-substituted analogs. The 4-fluoro substituent is retained to preserve the pharmacokinetic advantage documented for fluorobenzimidazoles over non-fluorinated analogs [1], while the cyclopropylmethyl group at N1 provides a conformationally constrained, low-molecular-weight substituent (ΔMW = -14.02 Da vs. cyclobutylmethyl analog [2]) for probing steric tolerance in the target binding pocket. Procurement of this specific building block, rather than the non-fluorinated comparator (CAS 2197057-60-4), ensures that SAR exploration captures the fluoro-dependent pharmacokinetic dimension without requiring post-hoc fluorination chemistry.

Scenario 2: Fragment-Based Drug Discovery — Room Temperature Stable, Pre-Dissolved Sodium Salt for Direct Aqueous Assay Screening

Fragment-based screening campaigns require building blocks that are soluble in aqueous buffer systems and stable under ambient storage conditions. This compound's pre-formed sodium carboxylate salt form provides enhanced aqueous solubility compared to the free acid [1], while its room temperature storage specification [2] eliminates the need for freezer retrieval and thawing cycles that can introduce moisture and degrade compound integrity. For laboratories screening benzimidazole-2-carboxylate fragment libraries, this compound can be directly dissolved in DMSO or aqueous buffer without the base neutralization step required for free acid analogs, reducing assay preparation time and variability.

Scenario 3: Scaffold-Hopping Library Design — Cyclopropylmethyl vs. Isobutyl as Conformational Probes at Equivalent Carbon Count

For medicinal chemistry teams building a scaffold-hopping library around the 4-fluoro-1H-benzo[d]imidazole-2-carboxylate core, this compound and its isobutyl analog (CAS 2197062-71-6, C12H12FN2NaO2, MW 258.22) [1] form a matched molecular pair that isolates the effect of cyclic vs. acyclic N1 topology at nearly identical molecular weight (ΔMW = +2.01 Da). Both are available from Kishida at identical pricing (¥21,000/100mg) [2], enabling cost-neutral procurement of both topological variants. This controlled comparison allows unambiguous attribution of any biological activity differences to N1 substituent conformation rather than molecular weight or lipophilicity drift.

Scenario 4: Cost-Optimized Procurement — Dual-Source Strategy with Kishida as Primary Supplier for Small-Scale SAR and Fujifilm Wako for Bulk Resupply

Procurement strategy for this compound can be optimized by source selection based on scale: Kishida Chemical offers the most competitive pricing at the 100 mg scale (¥21,000) [1], making it the preferred vendor for initial SAR exploration and hit validation. For programs that advance to larger-scale requirements, Fujifilm Wako (Combi-Blocks) offers 250 mg (¥300,000) and 1 g (¥750,000) packaging [2], though at a significant premium over the per-mg Kishida price. Programs anticipating gram-scale needs should negotiate directly with Combi-Blocks for bulk pricing rather than purchasing through the Fujifilm Wako distribution channel, as the distributor markup at larger scales is substantial (Kishida 100mg extrapolated to 1g = ¥210,000 vs. Fujifilm Wako 1g = ¥750,000) [1][2].

Quote Request

Request a Quote for Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.